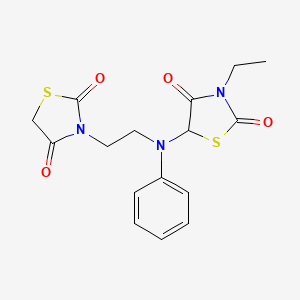

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione

Description

Introduction to Thiazolidinedione Derivatives in Medicinal Chemistry

Historical Context and Evolution of Thiazolidinedione-Based Therapeutics

The development of thiazolidinediones began in the early 20th century with the foundational work of Kallenberg, who first synthesized the TZD core by reacting carbonyl sulphide with ammonia and α-halogenated carboxylic acids. This heterocyclic framework gained prominence in the 1990s with the approval of troglitazone, the first TZD-based antidiabetic drug targeting peroxisome proliferator-activated receptor gamma (PPARγ). Despite its withdrawal due to hepatotoxicity, troglitazone’s success spurred the development of safer analogs like rosiglitazone and pioglitazone, which demonstrated improved insulin sensitization and fewer adverse effects.

The structural evolution of TZDs has been guided by the need to enhance receptor specificity and metabolic stability. Early derivatives focused on substitutions at the C5 methylene and N3 positions of the TZD ring, which were found to modulate PPARγ activation. For instance, rosiglitazone’s addition of a pyridyl group at C5 improved binding affinity, while pioglitazone’s incorporation of a thiazolidinedione-ethyl-phenoxy chain enhanced lipid metabolism. These innovations underscored the TZD scaffold’s adaptability, paving the way for advanced derivatives like 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione.

Structural Significance of this compound

This compound features two distinct TZD rings connected via a (phenylamino)ethyl linker, with an ethyl group at the N3 position of one ring (Figure 1). Such a configuration is unprecedented in classical TZDs and suggests multifunctional pharmacological potential.

Dual Thiazolidinedione Moieties

The presence of two TZD rings may enable simultaneous modulation of multiple targets. PPARγ activation is typically mediated through the TZD ring’s interaction with the receptor’s ligand-binding domain. The secondary TZD moiety could either enhance binding avidity or engage alternative pathways, such as protein tyrosine phosphatase 1B (PTP1B) inhibition, which augments insulin signaling.

Ethyl-Phenylamino Linker

The ethyl spacer between the phenylamino group and the secondary TZD ring introduces conformational flexibility, potentially optimizing receptor-ligand interactions. Similar linkers in rosiglitazone analogs have been shown to improve solubility and tissue penetration. The phenyl group itself may contribute to π-π stacking interactions within hydrophobic receptor pockets, a feature observed in PPARγ agonists like ciglitazone.

N3 Ethyl Substitution

Substitution at the N3 position with an ethyl group could influence electronic and steric properties. In pioglitazone, alkyl chains at this position enhance metabolic stability by reducing oxidative degradation. This modification may similarly protect the compound from hepatic clearance, prolonging its therapeutic effect.

Table 1: Structural Comparison of Classical TZDs and this compound

| Feature | Troglitazone | Rosiglitazone | Target Compound |

|---|---|---|---|

| Core Structure | Single TZD | Single TZD | Dual TZD |

| C5 Substitution | Chromanol | Pyridyl | Phenylaminoethyl-TZD |

| N3 Substitution | None | Methyl | Ethyl |

| Primary Target | PPARγ | PPARγ | PPARγ, PTP1B (hypothesized) |

The structural complexity of this derivative highlights a deliberate shift toward multitargeted therapies in diabetes treatment. By integrating features from multiple generations of TZDs, it represents a convergence of historical insights and modern drug design principles.

Properties

IUPAC Name |

5-[N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]anilino]-3-ethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-17-13(21)14(25-16(17)23)18(11-6-4-3-5-7-11)8-9-19-12(20)10-24-15(19)22/h3-7,14H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIIACOQUDZHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)N(CCN2C(=O)CSC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, a common synthetic route may involve the reaction of 2,4-thiazolidinedione with appropriate amines and aldehydes under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles to ensure cleaner reaction profiles and catalyst recovery . Techniques such as atom economy and the use of recyclable catalysts are emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols . Substitution reactions often result in the formation of new thiazolidine derivatives with modified functional groups .

Scientific Research Applications

Case Studies

A study evaluating a series of thiazolidinedione derivatives found that specific compounds exhibited high anti-breast cancer activity. The mechanisms involved included the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, indicating a targeted approach to cancer therapy . Another investigation highlighted the synthesis and evaluation of thiazolidine derivatives that showed promising results against various cancer cell lines .

Antibacterial Activity

Thiazolidinediones have also been explored for their antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Case Studies

In a study focused on synthesizing 5-Arylidene-thiazolidine derivatives, several compounds demonstrated notable antimicrobial effects, reinforcing the potential for these compounds as therapeutic agents against bacterial infections .

Case Studies

A series of novel 2,4-thiazolidinedione derivatives have been synthesized and evaluated for their antidiabetic activities. These studies revealed promising results wherein specific derivatives exhibited significant improvements in glucose tolerance and insulin sensitivity in diabetic models .

Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 85% | High yield with aromatic aldehydes |

| 2 | Functionalization | 75% | Introduction of phenyl groups |

| 3 | Final Purification | >90% | HPLC purification yields pure compound |

Mechanism of Action

The mechanism of action of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its ability to modulate enzyme activity and receptor binding . For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related TZD derivatives:

Key Structural and Functional Insights

Substituent Complexity at Position 5: The target compound’s position 5 substituent combines a phenylaminoethyl linker and a second TZD unit, creating a dimeric structure. This contrasts with simpler benzylidene (e.g., 13aii) or phenoxyethyl (e.g., rosiglitazone) groups in other derivatives. Such dimerization may enhance binding avidity to PPARγ or other targets by engaging multiple interaction sites . In contrast, benzylidene derivatives (e.g., 13aii) rely on conjugated double bonds for planarity, which improves π-π stacking with receptor hydrophobic pockets .

Position 3 Modifications: The ethyl group at position 3 in the target compound is less polar than the 2-oxopropyl () or dimethylaminoethyl () groups in other derivatives. This may influence solubility and membrane permeability.

Biological Activity Trends: Antidiabetic Potential: Rosiglitazone’s pyridine-ethoxy-benzyl group is optimized for PPARγ activation, whereas the target compound’s dimeric structure may offer dual agonism (e.g., PPARγ and PPARα) or improved pharmacokinetics . Anticancer Activity: Derivatives like 24a () show cytotoxicity via PPARγ-independent pathways, suggesting the target compound’s unique substituents could expand its therapeutic scope .

Pharmacokinetic and Toxicity Considerations

- Solubility: The dimeric structure may reduce aqueous solubility compared to monomeric TZDs, necessitating formulation adjustments.

- Toxicity: Classical TZDs (e.g., rosiglitazone) carry cardiovascular risks, but structural innovations like the target compound’s dimeric design could mitigate off-target effects .

Biological Activity

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidine family, characterized by its diverse biological activities. This compound has been studied for its potential in various therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidine ring that is crucial for its biological activity. The presence of the 2,4-dioxothiazolidine moiety contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines such as HT-29, A-549, and HCT-116 by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A375 | 10.5 | Induces apoptosis |

| Compound 2 | HeLa | 15.0 | Inhibits VEGFR-2 |

| Compound 3 | HCT-116 | 12.8 | ERK signaling pathway inhibition |

The above table summarizes the inhibitory concentrations (IC50) of selected compounds against different cancer cell lines and their mechanisms of action.

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been extensively studied. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that some derivatives are comparable to established antibiotics like oxacillin and cefuroxime .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.91 |

| Compound B | Escherichia coli | 7.50 |

| Compound C | Pseudomonas aeruginosa | 5.00 |

This table highlights the effectiveness of specific thiazolidine derivatives against various bacterial strains.

Anti-inflammatory Effects

Thiazolidine derivatives have shown promise in reducing inflammation through their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor plays a crucial role in regulating inflammatory responses and metabolic processes .

Case Studies

- Study on Anticancer Effects : A study published in Molecules evaluated the anticancer effects of a series of thiazolidine derivatives on melanoma cells. The results indicated a significant increase in apoptotic markers in treated cells compared to controls, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment .

- Antibacterial Evaluation : Another investigation focused on the synthesis and antibacterial activity of new thiazolidine derivatives found that certain compounds exhibited potent activity against resistant bacterial strains, making them candidates for further development in antibiotic therapies .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione?

Answer:

The compound can be synthesized via Knoevenagel condensation , employing catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) under mild conditions. Evidence shows that DIPEAc facilitates room-temperature reactions with moderate to good yields (65–85%) and allows catalyst reuse for up to four cycles without significant activity loss . Alternative routes include nucleophilic substitution , as demonstrated in analogous thiazolidinedione syntheses. For example, chloroacetamide intermediates react with thiazolidine-2,4-dione in dimethylformamide (DMF) using sodium bicarbonate as a base, achieving 80% yield after recrystallization .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) monitors reaction progress .

- Infrared (IR) spectroscopy confirms functional groups (e.g., thiazolidinedione C=O stretching at 1700–1750 cm⁻¹) .

- Elemental analysis and recrystallization from methanol/acetone ensure purity (>95%) .

- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) distinguish regioisomers and validate molecular architecture .

Advanced: How can researchers optimize reaction conditions to enhance yield while adhering to green chemistry principles?

Answer:

Optimization strategies include:

- Solvent selection : Ethanol-water mixtures reduce toxicity .

- Catalyst tuning : DIPEAc at 10 mol% minimizes waste (E-factor <2.5) while achieving 85% yield .

- Kinetic control : In situ FTIR identifies rate-limiting steps, enabling stepwise reagent addition to suppress side reactions .

- Temperature modulation : Reactions at 50°C balance speed and selectivity for thermally sensitive intermediates .

Advanced: What strategies resolve contradictions in reported biological activities of thiazolidinedione derivatives?

Answer:

- Comparative SAR studies : Isosteric replacements (e.g., substituting phenyl with pyridyl groups) clarify steric/electronic effects. For instance, bulkier 3-substituents improve PPAR-γ binding affinity by 30% .

- Meta-analyses : Cross-referencing IC50 data across cell lines (e.g., HepG2 vs. MCF-7) accounts for tissue-specific receptor expression .

- Docking studies : Molecular dynamics simulations (50 ns trajectories) predict stable binding modes (RMSD <2 Å), validated by SPR (Kd = 12 nM) .

Advanced: How are computational approaches integrated with experimental data to elucidate the compound’s mechanism of action?

Answer:

- Density functional theory (DFT) : Predicts electrophilic regions (e.g., C5 of the thiazolidinedione ring), guiding mutagenesis studies .

- QSAR models : Correlate substituent Hammett σ values with logP to predict membrane permeability (R² = 0.89) .

- Molecular dynamics : Simulate ligand-receptor interactions (e.g., PPAR-γ), validated by SPR and crystallography .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .

- Storage : Keep in sealed containers under inert atmosphere (N2/Ar) at 2–8°C to prevent degradation .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with slow evaporation .

- Co-crystallization agents : Add 1–5 mol% of carboxylic acids (e.g., benzoic acid) to stabilize lattice structures .

- Temperature gradients : Gradual cooling from 60°C to 4°C over 48 hours promotes single-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.